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Amyloid beta-peptide (1-40) rat - 144409-98-3

Amyloid beta-peptide (1-40) rat

Catalog Number: EVT-243368
CAS Number: 144409-98-3
Molecular Formula: C190H291N51O57S
Molecular Weight: 4234 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amyloid beta-peptide (1-40), often abbreviated as Aβ(1-40), is a 40 amino acid peptide derived from the amyloid precursor protein (APP). It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer's disease (AD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Aβ(1-40) is widely used in scientific research to investigate the pathogenesis of AD, explore potential therapeutic targets, and evaluate the efficacy of novel drug candidates. Rat models, particularly those specifically bred to express human Aβ(1-40), are frequently employed in these studies due to their physiological similarities to humans and susceptibility to AD-like pathology.

Amyloid beta-peptide (1-42)

  • Compound Description: Amyloid beta-peptide (1-42) is a longer variant of Amyloid beta-peptide, containing 42 amino acids instead of 40. It is also a major component of amyloid plaques in Alzheimer's disease. Research indicates this peptide is prone to aggregation, forming oligomers and plaques considered causes of neurotoxicity. [] This peptide exhibits higher aggregation propensity and toxicity compared to Amyloid beta-peptide (1-40). [] Both peptides are known to bind G-protein coupled receptor proteins and stimulate GTPase activity in neurons. []
  • Relevance: Amyloid beta-peptide (1-42) is structurally related to Amyloid beta-peptide (1-40) rat as they share the same amino acid sequence for the first 40 residues. The additional two amino acids at the C-terminus of Amyloid beta-peptide (1-42) contribute to its increased hydrophobicity and aggregation propensity compared to Amyloid beta-peptide (1-40). []

Amyloid beta-peptide (25-35)

  • Compound Description: Amyloid beta-peptide (25-35) is a shorter, more toxic fragment of Amyloid beta-peptide (1-40). [] It exhibits neurotoxic properties, inducing apoptosis in neuronal cells and impairing synaptic plasticity. [, ] This fragment has been extensively used in research as it retains the toxic properties of the full-length peptide while being easier to handle. [, , , , , ]
  • Relevance: Amyloid beta-peptide (25-35) is a structurally related fragment of Amyloid beta-peptide (1-40) rat. This fragment encompasses the hydrophobic core region of the full-length peptide, which is crucial for its aggregation and neurotoxic properties. []

[D-Ser(26)]beta-amyloid (1-40)

  • Compound Description: [D-Ser(26)]beta-amyloid (1-40) is a modified version of Amyloid beta-peptide (1-40) with a D-serine at position 26 instead of the naturally occurring L-serine. Initially non-toxic and unable to form fibrils, it can be converted into toxic and proteinase-resistant fragments like [D-Ser(26)]beta-amyloid (25-35) and [D-Ser(26)]beta-amyloid (25-40) by enzymes like chymotrypsin and aminopeptidase M. []
  • Relevance: This compound is structurally related to Amyloid beta-peptide (1-40) rat with a single amino acid substitution. This subtle change significantly alters the peptide's properties and its processing in the brain, highlighting the importance of specific amino acid residues in Amyloid beta-peptide (1-40) toxicity. []

beta-Amyloid (1-38)

  • Compound Description: This peptide is a naturally occurring variant of the amyloid beta-peptide, comprising 38 amino acids. While less studied than Abeta(1-40) and Abeta(1-42), it represents a significant component of amyloid plaques in Alzheimer's disease. []
  • Relevance: Beta-amyloid (1-38) shares a high degree of structural similarity with Amyloid beta-peptide (1-40) rat, differing only by the absence of the last two amino acids at the C-terminus. Despite this small difference, its aggregation propensity and neurotoxic profile can vary. []
Overview

Amyloid beta-peptide (1-40) in rats is a fragment of the amyloid beta peptide, which is critically involved in the pathogenesis of Alzheimer's disease. This peptide consists of the first 40 amino acids of the amyloid beta sequence and is known for its role in forming aggregates that contribute to neurodegeneration. The rat variant of this peptide differs from its human counterpart by three amino acid residues, specifically at positions 5, 10, and 13, where arginine, tyrosine, and histidine in humans correspond to glycine, phenylalanine, and arginine in rats .

Source

The amyloid beta-peptide (1-40) is derived from the proteolytic processing of the amyloid precursor protein. This processing occurs through sequential cleavage by beta-secretase and gamma-secretase enzymes, leading to the formation of various amyloid beta fragments . The peptide can be synthesized in laboratories for research purposes and is commercially available from several suppliers .

Classification

Amyloid beta-peptide (1-40) is classified as a neurotoxic peptide due to its ability to aggregate and form fibrils, which are implicated in the development of amyloid plaques associated with Alzheimer's disease. It falls under the category of peptides involved in neurodegenerative disorders and is extensively studied for its biological effects and potential therapeutic targets .

Synthesis Analysis

Methods

The synthesis of amyloid beta-peptide (1-40) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a resin-bound peptide chain. Following synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity levels necessary for biological assays .

Technical Details

  • Solid-Phase Peptide Synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups during synthesis.
  • Purification: High-performance liquid chromatography is employed to isolate the desired peptide from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of amyloid beta-peptide (1-40) reveals significant conformational characteristics. In aqueous environments, this peptide exhibits an unstructured conformation at its N-terminus (residues 1-14), while adopting an alpha-helical conformation between residues 15 and 36. This structural flexibility plays a crucial role in its aggregation behavior .

Data

  • Molecular Formula: C₂₁H₃₁N₃O₅S
  • Molecular Weight: Approximately 433.56 g/mol
  • Amino Acid Sequence: The sequence is represented as H-Asp-Ala-Gly-Val-Gly-Ala-Ile-Asp-Leu-Gly-Gly-Gly-Phe-Glu-Lys-Gly-Met-Val-Tyr-Ala-Gly-Leu-OH.
Chemical Reactions Analysis

Reactions

Amyloid beta-peptide (1-40) undergoes various chemical reactions that lead to its aggregation into oligomers and fibrils. These reactions are influenced by factors such as pH, temperature, and ionic strength, which can promote or inhibit aggregation.

Technical Details

  • Aggregation Pathways: The formation of soluble oligomers precedes fibril formation, with studies indicating that specific conformational states are more prone to aggregation.
  • Toxicity Mechanisms: The aggregated forms are believed to disrupt cellular membranes and initiate apoptotic pathways in neurons .
Mechanism of Action

Process

The mechanism by which amyloid beta-peptide (1-40) exerts its neurotoxic effects involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that are toxic to neurons.
  2. Membrane Interaction: Aggregated forms can disrupt neuronal membranes, leading to increased calcium influx.
  3. Cell Death: This disruption triggers apoptotic pathways, resulting in neuronal cell death.

Data

Research indicates that both soluble oligomers and insoluble fibrils contribute to neurotoxicity, with oligomers being particularly harmful at early stages of Alzheimer's disease progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide; insoluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to temperature and pH; aggregation can be accelerated under certain conditions.
  • Reactivity: Can form disulfide bonds if cysteine residues are present; susceptible to proteolytic degradation.

Relevant Data or Analyses

Studies have shown that environmental factors significantly influence the aggregation kinetics of amyloid beta-peptide (1-40), with implications for understanding its role in Alzheimer's disease pathology .

Applications

Scientific Uses

Amyloid beta-peptide (1-40) is primarily used in research related to Alzheimer's disease:

  • Modeling Disease: Employed in animal models to study early-stage Alzheimer's pathology.
  • Therapeutic Targeting: Investigated as a target for immunotherapy strategies aimed at reducing amyloid burden in the brain.
  • Biomarker Development: Used in studies aimed at identifying biomarkers for early detection of Alzheimer's disease.
Structural and Biochemical Characterization of Aβ(1-40) in Rodent Models

Sequence Homology and Species-Specific Variations in Rat Aβ(1-40)

Rat amyloid beta-peptide (1-40) (Aβ(1-40)ᴿᵃᵗ) exhibits significant sequence homology with human Aβ(1-40), yet critical substitutions influence its biochemical behavior. The primary sequence of rat Aβ(1-40) differs from humans at three residues: Arg5 → Gly (R5G), Tyr10 → Phe (Y10F), and His13 → Arg (H13R) [2] [6]. Among these, the H13R substitution is particularly consequential due to histidine’s role in mediating metal binding and aggregation propensity in human Aβ. Naked mole-rat Aβ (which shares the rat H13R variation) shows markedly reduced aggregation kinetics compared to human Aβ, directly linking this residue to fibril formation [2].

Table 1: Species-Specific Variations in Aβ(1-40) Sequences

SpeciesResidue 5Residue 10Residue 13Key Biochemical Consequence
Human (Homo sapiens)Arg (R)Tyr (Y)His (H)High Cu²⁺ affinity; rapid aggregation
Rat (Rattus norvegicus)Gly (G)Phe (F)Arg (R)Reduced metal binding; delayed fibrillization
Naked mole-rat (Heterocephalus glaber)Gly (G)Phe (F)Arg (R)Non-fibrillar Aβ accumulation

Notably, the R5G substitution reduces hydrophobicity near the N-terminus, while Y10F diminishes hydrogen bonding capacity. These variations collectively contribute to the observed resistance to amyloid plaque formation in aged rat brains despite high soluble Aβ concentrations [6].

Physicochemical Properties: Solubility, Aggregation Kinetics, and Stability

Rat Aβ(1-40) displays distinct aggregation dynamics compared to human Aβ due to its altered physicochemical profile:

  • Solubility: Rat Aβ(1-40) exhibits ≈40% higher aqueous solubility than human Aβ(1-40), attributed to reduced β-sheet propensity from the R5G/Y10F/H13R substitutions [1] [10].
  • Aggregation Kinetics: Thioflavin-T fluorescence assays reveal rat Aβ(1-40) has a prolonged lag phase (≈15 hours vs. 4 hours for human Aβ) and reduced fibril yield. Atomic force microscopy (AFM) shows rat Aβ forms sparse, beaded protofibrils (height: 1.5–2.0 nm) rather than mature fibrils (>10 nm) [10].
  • Stability: Electrochemical analyses demonstrate rat Aβ(1-40) monomers oxidize at lower potentials (+0.45V vs. +0.62V for human Aβ), indicating higher solvent exposure of tyrosine residues. This correlates with delayed nucleation and reduced hydrophobic core stability [10].

Table 2: Aggregation Parameters of Aβ(1-40) Isoforms

ParameterHuman Aβ(1-40)Rat Aβ(1-40)Naked Mole-Rat Aβ(1-40)
Lag Phase (hours)4 ± 0.315 ± 222 ± 3
Fibril Height (nm)8–121.5–2.0Non-fibrillar
β-Sheet Content (%)*52 ± 428 ± 318 ± 2
Solubility (μM)12 ± 248 ± 555 ± 6

**After 72-hour incubation [1] [6] [10]*

The H13R substitution disrupts zinc and copper coordination, critical for cross-linking human Aβ oligomers. Consequently, rat Aβ remains predominantly monomeric or forms low-molecular-weight oligomers [1].

Post-Secretory Modifications: Proteolytic Processing and Fragment Variants

Rat Aβ(1-40) undergoes tissue-specific proteolysis yielding bioactive fragments distinct from humans:

  • N-terminal truncation: Neprilysin generates Aβ(5-40) and Aβ(11-40) fragments in rat hippocampus, enhancing solubility but reducing synaptic toxicity [4] [9].
  • C-terminal degradation: Insulin-degrading enzyme (IDE) cleaves rat Aβ(1-40) at Val¹⁸-Val¹⁹ and Val²⁴-Gly²⁵, producing non-aggregating peptides (Aβ(1-18), Aβ(19-24)) more rapidly than in humans [4].
  • Oxidative modifications: Chronic oxidative stress (e.g., ozone exposure) induces methionine sulfoxidation at Met³⁵, accelerating β-sheet transition in rat Aβ(1-40). Raman spectroscopy confirms a 60% increase in β-structure after 60 days of ozone exposure [5] [9].

Table 3: Proteolytic Fragments of Rat Aβ(1-40) Detected In Vivo

FragmentEnzyme ResponsibleTissue LocalizationBiological Effect
Aβ(5-40)NeprilysinHippocampusLoss of metal-binding domain
Aβ(11-40)MMP-9CortexReduced neurotoxicity
Aβ(1-18)IDEMicrovasculatureNon-amyloidogenic
Aβ(19-24)IDEMicrovasculatureNon-amyloidogenic
Oxidized Aβ(1-40)ROSHippocampusAccelerated β-sheet formation

Stressors like restraint upregulate β-secretase activity in rat prefrontal cortex, increasing Aβ(1-40) production by ≈80% within 3 hours. However, rapid fragment generation limits net accumulation [9].

Comparative Analysis of Rat vs. Human Aβ(1-40) Structural Divergence

Structural divergences between rat and human Aβ(1-40) manifest at primary, secondary, and tertiary levels:

  • Primary structure: The H13R substitution eliminates pH-dependent conformational switching in human Aβ. Molecular dynamics simulations show rat Aβ maintains random coil structure at pH 5.0–7.4, whereas human Aβ adopts β-hairpins [2] [5].
  • Secondary structure: Circular dichroism spectroscopy reveals rat Aβ(1-40) retains 65% α-helix content after 24 hours in physiological buffer, contrasting human Aβ’s shift to 70% β-sheet. The R5G mutation disrupts salt bridges stabilizing β-strands [1] [5].
  • Tertiary assembly: Solid-state NMR indicates rat Aβ oligomers lack the triple-parallel β-sheet architecture of human Aβ fibrils. Instead, they form disordered globular aggregates with solvent-exposed hydrophobic cores [5] [6].

Raman spectroscopy of Aβ in ozone-exposed rat hippocampus shows:

"A progressive decrease in α-helix abundance (from 45% to 12%) and β-sheet increase (from 15% to 63%) after 60 days, mirroring human AD plaques but requiring prolonged oxidative insult" [5].

Free energy calculations estimate rat Aβ(1-40) oligomerization is ≈8.3 kcal/mol less favorable than human Aβ due to reduced hydrophobic surface burial and electrostatic complementarity. This explains the absence of spontaneous fibrillization in rodent models despite high Aβ loads [2] [6].

Article compounds: Amyloid beta-peptide (1-40) rat (Aβ(1-40)ᴿᵃᵗ), Human Aβ(1-40), Naked mole-rat Aβ(1-40), Aβ(5-40), Aβ(11-40), Oxidized Aβ(1-40)

Properties

CAS Number

144409-98-3

Product Name

Amyloid beta-peptide (1-40) rat

IUPAC Name

(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C190H291N51O57S

Molecular Weight

4234 g/mol

InChI

InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)/t101?,102?,103-,104+,105+,112?,113-,114+,115+,116+,117+,118-,119+,120-,121-,122+,123+,124+,125+,126+,127+,128+,129-,130+,131-,132+,133-,149-,150-,151-,152+,153+,154-,155-,156-/m1/s1

InChI Key

KBNPAOMRSZGNFV-BQEDMFEPSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N

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